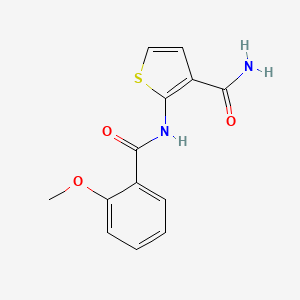

2-(2-Methoxybenzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-Methoxybenzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H15NO4S . It is also known by the registry number ZINC000004275715 . This compound is available from suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCCOC(=O)c1ccsc1NC(=O)c1ccccc1OC . This string provides a text representation of the compound’s structure, including the arrangement of its atoms and the bonds between them .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compounds structurally related to 2-(2-Methoxybenzamido)thiophene-3-carboxamide have been synthesized for diverse scientific applications. For instance, the synthesis and conformational analysis of 2′-benzamido-2'-deoxyadenosine analogues aim to find new structures for treating diseases like sleeping sickness, highlighting the importance of chemical synthesis in drug discovery (S. V. Calenbergh et al., 1994). Additionally, the development of thiophene derivatives as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment showcases the synthesis of bioactive molecules with specific therapeutic targets (M. M. Ismail et al., 2012).

Biological Evaluation

The biological evaluation of benzamide derivatives, including their roles as inhibitors of various biological processes, is a significant area of research. For example, the study on novel inhibitors of poly(ADP-ribose) synthetase demonstrates the potential therapeutic applications of benzamide derivatives in modulating enzymatic activity, which could be relevant for developing treatments for conditions associated with DNA repair and cell death (M. R. Purnell & W. Whish, 1980).

Material Science and Corrosion Inhibition

Research extends into material science, where methoxy-substituted phenylthienyl benzamidines have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This study underscores the application of benzamide derivatives in protecting industrial materials, highlighting their versatility beyond biological systems (A. Fouda et al., 2020).

Wirkmechanismus

Target of Action

Derivatives of benzothiophene-3-carboxylic acids, which include thiophene-3-carboxamides, are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies due to their potential biological activity .

Result of Action

Certain thiophene-2-carboxamide derivatives have shown antioxidant and antibacterial activities . For instance, the 3-amino thiophene-2-carboxamide derivative increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid .

Eigenschaften

IUPAC Name |

2-[(2-methoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYBJKGQKFJPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2784690.png)

![4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2784692.png)

![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)

![5-Bromo-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2784700.png)